2-(2-acetamidothiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the acetylated thiazole with 2,3-dimethylaniline in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-2-(2-AMINO-1,3-THIAZOL-4-YL)ACETAMIDE
- N-(2,3-DIMETHYLPHENYL)-2-(2-HYDROXY-1,3-THIAZOL-4-YL)ACETAMIDE
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE is unique due to its specific substitution pattern on the thiazole ring and the presence of the acetamido group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C15H17N3O2S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C15H17N3O2S/c1-9-5-4-6-13(10(9)2)18-14(20)7-12-8-21-15(17-12)16-11(3)19/h4-6,8H,7H2,1-3H3,(H,18,20)(H,16,17,19) |
InChI Key |
VYIIINHXKCWVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C)C |
Origin of Product |
United States |
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